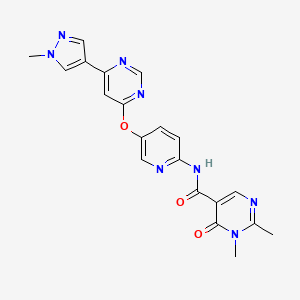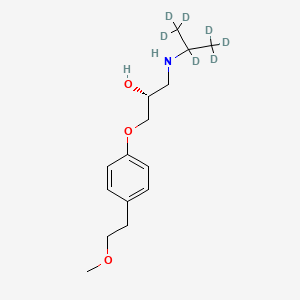
(R)-Metoprolol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Metoprolol-d7 is a deuterated form of ®-Metoprolol, a selective beta-1 adrenergic receptor blocker. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the metabolic stability and alter the pharmacokinetic properties of the compound. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of beta-blockers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Metoprolol-d7 involves the incorporation of deuterium atoms into the ®-Metoprolol molecule. One common method is the catalytic hydrogenation of the corresponding precursor in the presence of deuterium gas. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of deuterium gas
Industrial Production Methods
Industrial production of ®-Metoprolol-d7 follows similar synthetic routes but on a larger scale. The process involves:
Large-scale hydrogenation reactors: To accommodate higher volumes of reactants and deuterium gas.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-Metoprolol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using thionyl chloride (SOCl2) or bromine (Br2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
®-Metoprolol-d7 is widely used in scientific research for various applications:
Chemistry: Studying the reaction mechanisms and kinetics of beta-blockers.
Biology: Investigating the metabolic pathways and enzyme interactions.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of beta-blockers in the human body.
Industry: Developing new formulations and delivery methods for beta-blockers.
Mecanismo De Acción
®-Metoprolol-d7 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:
Decreased heart rate: By inhibiting the action of adrenaline and noradrenaline.
Reduced cardiac output: By decreasing the force of contraction.
Lowered blood pressure: By reducing the workload on the heart.
The molecular targets involved include beta-1 adrenergic receptors, which are part of the G-protein coupled receptor family. The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent downstream signaling.
Comparación Con Compuestos Similares
®-Metoprolol-d7 is unique due to the presence of deuterium atoms, which enhance its metabolic stability. Similar compounds include:
®-Metoprolol: The non-deuterated form with similar pharmacological effects but different metabolic properties.
Atenolol: Another selective beta-1 blocker with different pharmacokinetic properties.
Bisoprolol: A selective beta-1 blocker with a longer half-life.
The uniqueness of ®-Metoprolol-d7 lies in its enhanced stability and altered pharmacokinetics, making it a valuable tool in research.
Propiedades
Fórmula molecular |
C15H25NO3 |
|---|---|
Peso molecular |
274.41 g/mol |
Nombre IUPAC |
(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D |
Clave InChI |
IUBSYMUCCVWXPE-ZOUKVZROSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CCOC)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
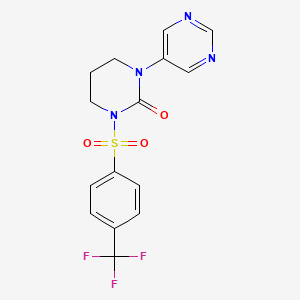
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
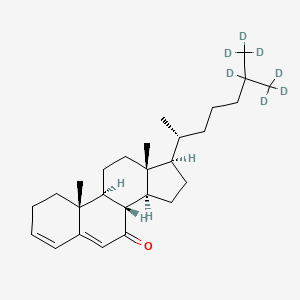
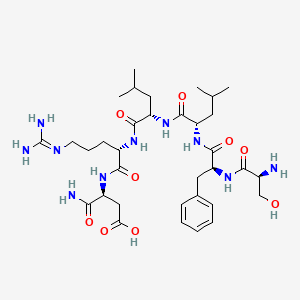
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)


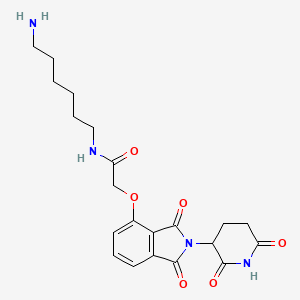
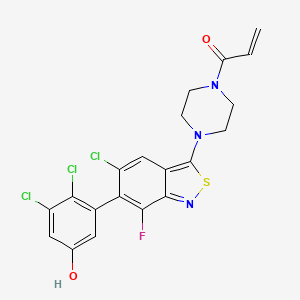
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
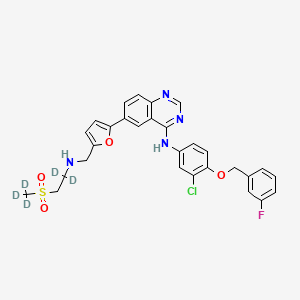
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
